Neuropeptide AF1
Description
Properties
IUPAC Name |
4-[[4-amino-2-(2,6-diaminohexanoylamino)-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYYEUDJVTXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AF 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 6-[6-ethoxy-5-isopropoxy-3,4-dihydroisoquinolin-2(1H)-yl]-N-[6-methylpyridin-2-yl]nicotinamide (EIQPN). This involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of AF 1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Conjugation for Immunochemical Studies
AF1 was conjugated to carrier proteins (BSA, ovalbumin) via formaldehyde-mediated crosslinking for antibody production :
-
Reaction Conditions :
-
AF1 (0.5 mg) + BSA (20 mg) in phosphate buffer (pH 7.4) with 10% formaldehyde.
-
Overnight incubation at room temperature.
-
-
Outcome : Stable conjugates used to generate monoclonal antibody AF1-003, which showed high specificity for AF1 (no cross-reactivity with 35 other FLP peptides) .
Enzymatic Degradation
AF1 is degraded by a membrane-bound endopeptidase in A. suum muscle:
-
Enzyme : Neprilysin-like metallopeptidase.
Degradation Pathway:
Structural Dynamics and Receptor Interactions
NMR studies revealed conformational ensembles critical for receptor binding:
Key Structural Features:
-
pH Sensitivity : Aspartic acid carboxylate forms hydrogen bonds with Phe⁴ amide proton, stabilizing bioactive conformation .
Functional Assays
-
Electrophysiology : AF1 (10⁻⁹–10⁻⁷ M) reduces input resistance of A. suum motoneurons, inhibiting locomotion .
-
Immunoassays : Dot-ELISA and HPLC co-elution confirmed AF1-specific immunoreactivity in neuronal extracts .
Regulatory Interactions
Scientific Research Applications
Neuropeptide AF1, originally isolated from the nematode Ascaris suum, is an FMRFamide-like neuropeptide that has garnered research interest for its role in neural signaling and potential therapeutic applications . AF1, with the amino acid sequence Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2, influences various physiological processes, particularly within the nervous system . Research indicates that AF1 modulates synaptic activity and can act as a primary neurotransmitter.
Scientific Research Applications
AF1 and related peptides have diverse applications in scientific research, spanning chemistry, biology, and medicine.
Chemistry AF1 serves as a model compound in chemical studies focused on peptide synthesis and modification.
Biology In biological studies, AF1 is utilized to explore neural signaling and behavior modulation, especially in organisms like Caenorhabditis elegans. Electrophysiological studies show that FLPs, such as AF1, modulate neuronal conductance of motor neurons .
Medicine AF1 is explored for potential therapeutic effects in neurodegenerative diseases like Parkinson’s and Alzheimer’s. Studies have shown that a compound named "AF 1" can interact with the AF-1 domain of the androgen receptor, blocking its androgen-independent activity and decreasing protein levels, suggesting it has potential as a therapeutic agent for advanced recurrent prostate cancers.
Specific Research Findings
- Inhibition of Locomotory Movements: In intact Ascaris, AF1 inhibits locomotory movements, suggesting a physiological role in nematodes .
- Modulation of Neuronal Activity: Synthetic AF1 rapidly and reversibly abolishes slow membrane potential oscillations of identified ventral and dorsal inhibitory motoneurons and selectively reduces their input resistances .
- Targeting Androgen Receptor Activity: AF 1 interacts with the AF-1 domain of the androgen receptor, blocking its androgen-independent activity and decreasing protein levels.
- Induction of Protein Degradation: AF 1 induces the degradation of androgen receptor proteins, inhibiting the proliferation of prostate cancer cells.
- Role in Neural Circuitry: The RMG-hub-and-spoke circuit illustrates how information flow through worm circuits depends on neuromodulatory states defined by neuropeptides .
Generation of Specific Antibodies
Research has focused on generating antibodies with high specificity to AF1 to study its cellular distribution. These antibodies have been used to trace the processes of AF1-containing neurons and identify them with homologous neurons in C. elegans .
Role in C. elegans
In C. elegans, AF1 influences behaviors related to food response and environmental parameters, including ambient O2 and CO2 levels . It also alters sensitivity to environmental repellents and innate immune responses .
Mechanism of Action
AF 1 exerts its effects by targeting the AF-1 domain of the androgen receptor. This interaction blocks the androgen-independent activity of the receptor, leading to decreased protein levels and inhibition of cell proliferation. The molecular targets include the androgen receptor and its splice variants, which are crucial for the progression of prostate cancer .
Comparison with Similar Compounds
Table 1: Structural and Antibody Cross-Reactivity of AF1 and Related Peptides
Functional Divergence
- AF1 in A. suum : Modulates inhibitory motor neurons (e.g., VI neurons), reducing input resistance by opening chloride channels, effectively "short-circuiting" electrical activity .
- AF1 in C. elegans : Expressed transiently in L1 larvae but absent in adults, unlike A. suum . C. elegans AF1 homologs (e.g., encoded by flp-8) show minimal overlap with A. suum neurons, as RIP, PQR, and PDA neurons in C. elegans lack AF1 expression .
- Other FLPs : AF2 and AF8 in A. suum share conserved roles with C. elegans homologs (e.g., GABAergic signaling), but AF1’s functional niche is distinct .
Expression Patterns
Table 2: Species-Specific Expression of AF1 and Homologs
Evolutionary Conservation and Divergence
Despite 550 million years of divergence, AF1’s sequence is remarkably conserved, but its expression patterns and regulatory roles have diverged:
- Conservation : AF1 precursors in both species contain multiple peptide copies with dibasic cleavage sites .
- Divergence : A. suum AF1 neurons project processes to muscle arms and synapses with VI motor neurons, a feature absent in C. elegans . This reflects ecological adaptations; A. suum’s parasitic lifestyle may require specialized neuromuscular regulation .
Technical Advances in AF1 Research
- Antibody Specificity : AF1-003’s specificity enabled precise mapping of AF1 neurons, overcoming challenges posed by cross-reactive FLPs .
- Mass Spectrometry : Identified AF1’s post-translational modifications (e.g., acetylation) and validated its localization .
- Comparative Tools : Cross-reactive antibodies (e.g., AF1-243) helped identify homologous neurons between A. suum and C. elegans .
Key Research Findings
Species-Specific Expression : AF1’s expression in A. suum adults versus C. elegans larvae highlights evolutionary plasticity in neuropeptide regulation .
Antibody Utility : AF1-003 is a critical tool for studying FLP-specific circuits, while AF1-243/AF1-62 aid in broader neuronal mapping .
Biological Activity
Neuropeptide AF1, also known as KNEFIRFamide, is a bioactive neuropeptide isolated from the nematode Ascaris suum. This compound has garnered significant attention due to its physiological roles and effects on neuronal activity. Below, we explore its biological activity, including relevant research findings, case studies, and data tables.
Structure and Isolation
This compound is a heptapeptide with the amino acid sequence Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2. It was isolated using high-performance liquid chromatography (HPLC) from head extracts of A. suum and has been shown to interact with various neuronal systems within this organism .
Effects on Neuronal Function
Research indicates that AF1 has significant effects on the neuronal activity of A. suum. Specifically, it inhibits locomotory movements in intact specimens and affects the membrane potential of motoneurons. Synthetic AF1 at concentrations ranging from to M has been shown to rapidly abolish slow membrane potential oscillations in identified ventral and dorsal inhibitory motoneurons, while selectively reducing their input resistances without blocking synaptic transmission .
Immunocytochemical Studies
Immunocytochemistry using a highly specific monoclonal antibody (AF1-003) has revealed that AF1 is present in a small subset of neurons within A. suum, including the paired URX and RIP neurons, as well as pharyngeal neurons . Mass spectroscopy confirmed the presence of AF1 in the head, pharynx, and nerve cords of the nematode, indicating its widespread distribution in key neural structures.
Case Studies
Several studies have highlighted the physiological implications of AF1:
- Locomotion Inhibition : In one study, intact A. suum treated with AF1 demonstrated inhibited locomotory movements, suggesting a role in modulating motor functions .
- Neuronal Interaction : Another investigation showed that AF1 interacts with specific neuronal populations in A. suum, influencing their excitability and synaptic transmission properties .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How can researchers leverage AF1’s sequence conservation to study peptidergic signaling evolution?
- Methodological Answer : Align AF1 precursor sequences from 30 parasitic nematodes (EST libraries) to identify conserved motifs. Despite 550 million years of divergence, AF1’s FIRFamide C-terminus is conserved, implicating it in receptor binding. Molecular dynamics simulations can predict structural constraints driving this conservation .
Tables
| AF1 Expression Hotspots in A. suum |
|---|
| - PQR neurons (ventral nerve cord) |
| - PDA/PDB neurons (dorsal nerve cord) |
| - URX/RIP pairs (cephalic ganglia) |
| - Pharyngeal neurons (3 pairs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
